molecular formula C8H11IN2 B8365320 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole

3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B8365320
M. Wt: 262.09 g/mol
InChI Key: JXZQWUHPXGYZIG-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a solution of 3-iodo-4,5,6,7-tetrahydro-1H-indazole (674 mg, 2.72 mmol) in THF (10 mL) at 0° C. was added KOtBu 1M in THF (3.8 mL, 3.8 mmol) and the mixture stirred at 0° C. for 30 min where it became a brown-reddish solution then added MeI (540 mg, 238 μL, 3.8 mmol). The reaction mixture was stirred at 0° C. for 30 min then warmed to 25° C. and stirred for 18 h. The reaction mixture was quenched with saturated ammonium chloride in water and extracted with dichloromethane (3×30 mL), organics dried over MgSO4 and concentrated to an off-white solid. Then dissolved in toluene and purified by chromatography (115 g column, 50 μm from Analogix, 0-20% EtOAc in hexanes over 15 min to afford the more polar desired 3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-indazole (570 mg, 2.17 mmol, 80.0%) as an off-white solid. MS (M+H)+=263 (100% purity); 1H NMR (CDCl3) δ: 3.72 (s, 3H), 2.42-2.72 (m, 2H), 2.30 (t, J=6.0 Hz, 2H), 1.56-1.93 (m, 4H). The regioisomer 3-iodo-2-methyl-4,5,6,7-tetrahydro-2H-indazole (182 mg, 694 μmol, 25.6%) as also obtained as a white solid.
Quantity
674 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
3.8 mL
Type
solvent
Reaction Step One
Name
Quantity
238 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[NH:4][N:3]=1.[CH3:11]C([O-])(C)C.[K+].CI>C1COCC1>[I:1][C:2]1[C:10]2[CH2:9][CH2:8][CH2:7][CH2:6][C:5]=2[N:4]([CH3:11])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
674 mg
Type
reactant
Smiles
IC1=NNC=2CCCCC12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
3.8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
238 μL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred at 0° C. for 30 min where it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
then warmed to 25° C.
STIRRING
Type
STIRRING
Details
stirred for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with saturated ammonium chloride in water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
organics dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an off-white solid
DISSOLUTION
Type
DISSOLUTION
Details
Then dissolved in toluene
CUSTOM
Type
CUSTOM
Details
purified by chromatography (115 g column, 50 μm from Analogix, 0-20% EtOAc in hexanes over 15 min
Duration
15 min

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=NN(C=2CCCCC12)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.17 mmol
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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